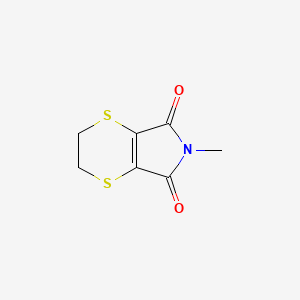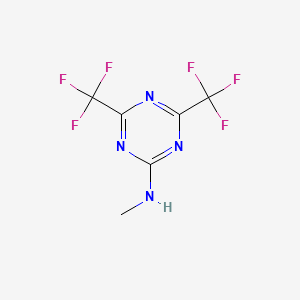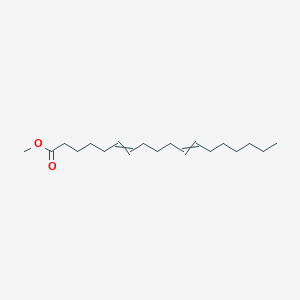
Methyl octadeca-6,11-dienoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl octadeca-6,11-dienoate is an organic compound with the molecular formula C19H34O2. It is a type of fatty acid ester, specifically a methyl ester of octadecadienoic acid. This compound is known for its presence in various natural oils and its applications in different scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Methyl octadeca-6,11-dienoate can be synthesized through several methods. One common approach involves the reduction of methyl santalbate (methyl octadec-11-en-9-ynoate) using zinc. This reduction process yields methyl octadeca-9,11-dienoate . Another method involves the demesylation of the mesyloxy derivative of methyl ricinelaidate (methyl 12-hydroxy-octadec-9-enoate) .
Industrial Production Methods
In industrial settings, this compound is often produced from natural oils such as castor oil. The oil undergoes a series of chemical reactions, including reduction and esterification, to yield the desired compound .
Analyse Chemischer Reaktionen
Types of Reactions
Methyl octadeca-6,11-dienoate undergoes various chemical reactions, including:
Reduction: Catalytic reduction of the unsaturated peroxide cleaves the O–O bond.
Substitution: Bromination and epoxidation reactions yield dibromo and epoxy esters, respectively, with the peroxide group still intact.
Cycloaddition: Diels-Alder reactions with isoprene and other dienes produce substituted cyclohexenes.
Common Reagents and Conditions
Oxidation: Photosensitizers and oxygen.
Reduction: Catalysts such as palladium or platinum.
Substitution: Bromine or epoxides.
Cycloaddition: Dienes like isoprene and 2,3-dimethylbutadiene.
Major Products
Oxidation: Unsaturated cyclic peroxides.
Reduction: Cleaved O–O bonds.
Substitution: Dibromo and epoxy esters.
Cycloaddition: Substituted cyclohexenes.
Wissenschaftliche Forschungsanwendungen
Methyl octadeca-6,11-dienoate has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of methyl octadeca-6,11-dienoate involves its interaction with various molecular targets and pathways. For example, in oxidation reactions, it forms cyclic peroxides that can undergo further transformations . In biological systems, it may interact with cellular membranes and enzymes, influencing various biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
Methyl octadeca-6,11-dienoate can be compared with other similar compounds, such as:
Methyl 9(Z),11(E)-octadecadienoate: Another conjugated linoleic acid ester with potential anticancer properties.
Methyl 9,12-dioxo-octadeca-10-enoate: Undergoes similar Diels-Alder reactions.
Linoleic acid methyl ester: A common fatty acid ester found in natural oils.
These compounds share similar chemical structures and reactivity but differ in their specific applications and biological activities.
Eigenschaften
CAS-Nummer |
26181-68-0 |
|---|---|
Molekularformel |
C19H34O2 |
Molekulargewicht |
294.5 g/mol |
IUPAC-Name |
methyl octadeca-6,11-dienoate |
InChI |
InChI=1S/C19H34O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(20)21-2/h8-9,13-14H,3-7,10-12,15-18H2,1-2H3 |
InChI-Schlüssel |
IOYCVWCXFAUFKU-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCC=CCCCC=CCCCCC(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


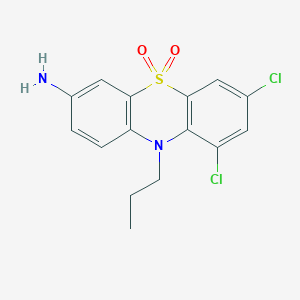
![1-N,4-N-bis[(2-ethoxyphenyl)methylideneamino]phthalazine-1,4-diamine](/img/structure/B14685351.png)
![triazanium;2-[bis(carboxylatomethyl)amino]acetate](/img/structure/B14685359.png)

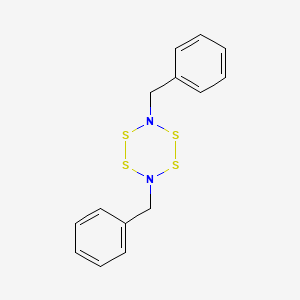
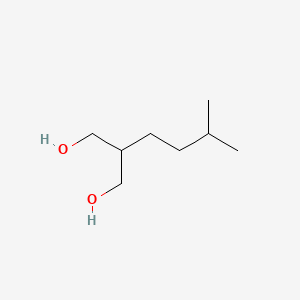
![6-Methyl-9,10-dihydrobenzo[b]naphtho[2,3-d]thiophen-7(8h)-one](/img/structure/B14685381.png)

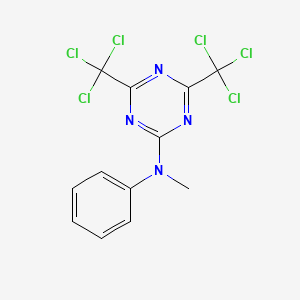
![Bicyclo[2.1.0]pentane-1-carbonitrile](/img/structure/B14685395.png)
